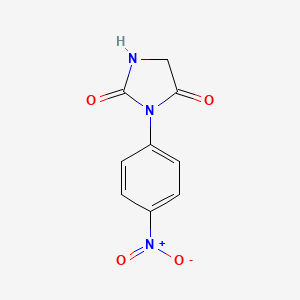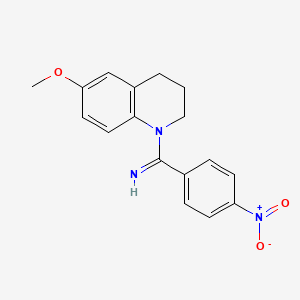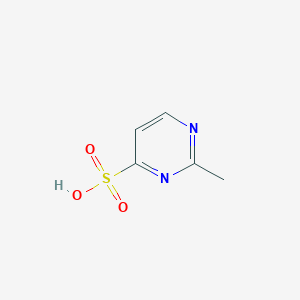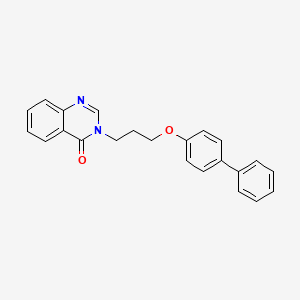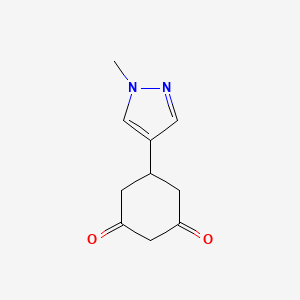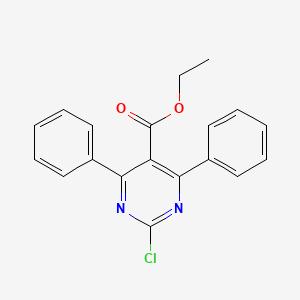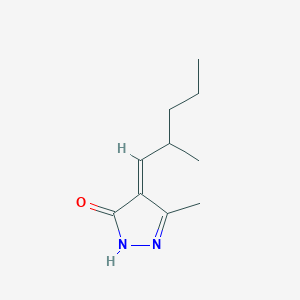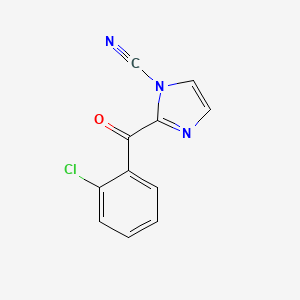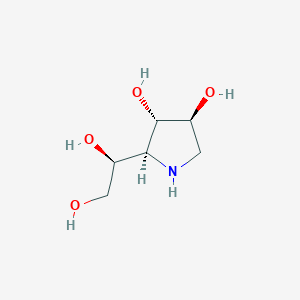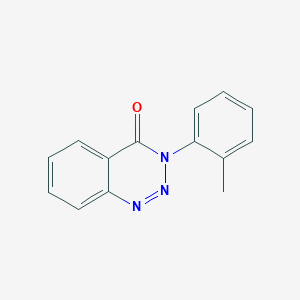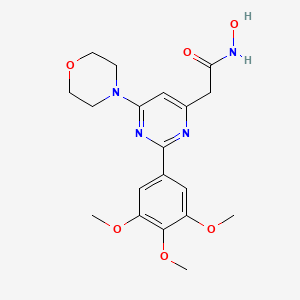
4-Pyrimidineacetohydroxamic acid, 6-morpholino-2-(3,4,5-trimethoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2-(6-morpholino-2-(3,4,5-trimethoxyphenyl)pyrimidin-4-yl)acetamide involves multiple steps, starting with the preparation of the pyrimidine core, followed by the introduction of the morpholino and trimethoxyphenyl groups. The final step involves the addition of the N-hydroxyacetamide group. The reaction conditions typically require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
N-Hydroxy-2-(6-morpholino-2-(3,4,5-trimethoxyphenyl)pyrimidin-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
N-Hydroxy-2-(6-morpholino-2-(3,4,5-trimethoxyphenyl)pyrimidin-4-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on various biological pathways.
Medicine: Studied for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-Hydroxy-2-(6-morpholino-2-(3,4,5-trimethoxyphenyl)pyrimidin-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, thereby affecting various cellular processes. For example, it may inhibit tubulin polymerization, leading to disrupted cell division and potential anti-cancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate: A dihydrofolate reductase inhibitor.
Trimethoprim: Another dihydrofolate reductase inhibitor.
Uniqueness
N-Hydroxy-2-(6-morpholino-2-(3,4,5-trimethoxyphenyl)pyrimidin-4-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trimethoxyphenyl group, in particular, is known for its versatile pharmacophore, contributing to its multi-activity and specific targeting capabilities .
Eigenschaften
CAS-Nummer |
42055-67-4 |
|---|---|
Molekularformel |
C19H24N4O6 |
Molekulargewicht |
404.4 g/mol |
IUPAC-Name |
N-hydroxy-2-[6-morpholin-4-yl-2-(3,4,5-trimethoxyphenyl)pyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C19H24N4O6/c1-26-14-8-12(9-15(27-2)18(14)28-3)19-20-13(11-17(24)22-25)10-16(21-19)23-4-6-29-7-5-23/h8-10,25H,4-7,11H2,1-3H3,(H,22,24) |
InChI-Schlüssel |
MQGZAXQWBGIQBO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC(=CC(=N2)N3CCOCC3)CC(=O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



